molecular formula C13H18N2O3 B13777855 ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 92033-58-4

ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13777855
CAS No.: 92033-58-4
M. Wt: 250.29 g/mol
InChI Key: VGPJDUTVFJMTOM-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of the carbonyl group and subsequent radical formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate free radicals efficiently under UV light makes it particularly valuable in applications requiring rapid polymerization .

Properties

CAS No.

92033-58-4

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3

InChI Key

VGPJDUTVFJMTOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)N(C)C

Origin of Product

United States

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